Cas no 2229122-04-5 (4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol)

4-(3-Amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol is a brominated phenolic compound featuring an amino-functionalized side chain. Its structural characteristics, including the dimethylpropyl group and methoxy substitution, contribute to enhanced stability and reactivity in synthetic applications. The presence of both amino and bromo functional groups makes it a versatile intermediate for pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound’s well-defined molecular architecture allows for selective modifications, facilitating its use in complex organic transformations. Its purity and consistent performance make it suitable for research and industrial-scale processes requiring precise chemical building blocks.
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol structure
2229122-04-5 structure
商品名:4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
CAS番号:2229122-04-5
MF:C12H18BrNO2
メガワット:288.180822849274
CID:5853309
PubChem ID:165687114

4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
    • EN300-1924539
    • 2229122-04-5
    • インチ: 1S/C12H18BrNO2/c1-12(2,7-14)6-8-4-11(16-3)10(15)5-9(8)13/h4-5,15H,6-7,14H2,1-3H3
    • InChIKey: FVVBASCLFPXXAC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1CC(C)(C)CN)OC)O

計算された属性

  • せいみつぶんしりょう: 287.05209g/mol
  • どういたいしつりょう: 287.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 55.5Ų

4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924539-5.0g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
5g
$3189.0 2023-06-01
Enamine
EN300-1924539-0.05g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
0.05g
$924.0 2023-09-17
Enamine
EN300-1924539-1.0g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
1g
$1100.0 2023-06-01
Enamine
EN300-1924539-5g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
5g
$3189.0 2023-09-17
Enamine
EN300-1924539-10.0g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
10g
$4729.0 2023-06-01
Enamine
EN300-1924539-0.1g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
0.1g
$968.0 2023-09-17
Enamine
EN300-1924539-1g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
1g
$1100.0 2023-09-17
Enamine
EN300-1924539-0.5g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
0.5g
$1056.0 2023-09-17
Enamine
EN300-1924539-0.25g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
0.25g
$1012.0 2023-09-17
Enamine
EN300-1924539-2.5g
4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol
2229122-04-5
2.5g
$2155.0 2023-09-17

4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol 関連文献

4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenolに関する追加情報

Introduction to Compound with CAS No. 2229122-04-5 and Product Name 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol

The compound with the CAS number 2229122-04-5 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Its product name, 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol, provides a detailed structural description that is crucial for understanding its potential applications and interactions within biological systems. This phenolic derivative, characterized by its bromine and methoxy substituents, along with an amino group attached to a tert-butyl chain, exhibits a unique set of chemical properties that make it a subject of interest for various scientific investigations.

Recent advancements in medicinal chemistry have highlighted the importance of phenolic compounds in the development of novel therapeutic agents. The structural features of 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol suggest that it may possess significant pharmacological activity. Specifically, the presence of a bromine atom can enhance binding affinity to biological targets, while the amino and methoxy groups contribute to hydrogen bonding capabilities, which are essential for drug-receptor interactions. These characteristics make the compound a promising candidate for further exploration in drug design.

In the context of current research, there has been growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in disease pathways. The 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol structure resembles several known bioactive molecules that have shown efficacy in preclinical studies. For instance, related phenolic compounds have been investigated for their potential in modulating inflammatory responses and antioxidant activities. The unique combination of substituents in this compound may confer similar benefits while offering new mechanisms of action.

One of the key areas where this compound shows promise is in the field of oncology. Brominated phenols have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The tert-butyl group in 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol may enhance its solubility and metabolic stability, making it a more viable candidate for clinical translation. Additionally, the amino group provides a site for further functionalization, allowing researchers to tailor its properties for specific therapeutic applications.

Another interesting aspect of this compound is its potential role in neurodegenerative diseases. Phenolic compounds have been implicated in protecting against oxidative stress and neuroinflammation, which are hallmark features of conditions such as Alzheimer's disease and Parkinson's disease. The structural motifs present in 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol suggest that it may interact with biomarkers associated with these diseases, potentially offering a new therapeutic strategy.

The synthesis and characterization of 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol have been refined through modern synthetic techniques. Advanced methods such as palladium-catalyzed cross-coupling reactions and selective bromination have enabled the precise construction of its molecular framework. These synthetic strategies not only ensure high yield but also allow for modifications that can optimize pharmacokinetic properties.

In conclusion, the compound with CAS No. 2229122-04-5, identified by its product name 4-(3-amino-2,2-dimethylpropyl)-5-bromo-2-methoxyphenol, represents a significant advancement in pharmaceutical chemistry. Its unique structural features position it as a valuable tool for investigating novel therapeutic pathways. As research continues to uncover new applications for this class of compounds, their potential impact on human health is likely to expand significantly.

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